Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Descripción general

Descripción

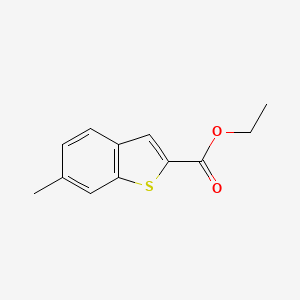

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic aromatic organic compounds containing sulfur. This compound is characterized by its molecular structure, which includes a benzothiophene ring substituted with a methyl group at the 6th position and an ethyl ester group at the 2nd position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 6-methyl-1-benzothiophene-2-carboxylic acid as the starting material.

Esterification Reaction: The carboxylic acid group is then converted to an ethyl ester through an esterification reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The process is optimized to achieve high yields and purity, often involving the use of advanced separation techniques such as distillation and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Substitution reactions at the benzothiophene ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups attached to the benzothiophene ring.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Research has indicated that EMBC exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 18 |

| Escherichia coli | 64 µg/mL | 15 |

| Bacillus subtilis | 32 µg/mL | 20 |

These results suggest that EMBC could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.

2. Anticancer Activity

EMBC has also been investigated for its anticancer properties. A notable study focused on breast cancer cells (MDA-MB-231) demonstrated that EMBC could induce apoptosis, leading to decreased cell viability. The mechanisms involved include:

- Inhibition of Cell Proliferation : Significant reduction in viable cell counts was observed post-treatment.

- Induction of Apoptosis : Flow cytometry revealed an increased percentage of apoptotic cells after exposure to EMBC.

- Mechanistic Insights : Western blot analysis indicated increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

The findings underscore the potential of EMBC as a lead compound for developing anticancer therapies targeting breast cancer .

Synthetic Applications

1. Building Block in Organic Synthesis

EMBC serves as an essential building block in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : EMBC can be utilized in copper-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex natural products .

- Functionalization : The presence of the carboxylate group enables further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the International Journal of Pharmaceutical Sciences Review and Research, EMBC was evaluated alongside other benzothiophene derivatives for its antimicrobial activity. The study concluded that EMBC exhibited moderate to good activity against several bacterial strains, supporting its potential use in pharmaceutical formulations aimed at combating bacterial infections.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of EMBC revealed its ability to activate apoptotic pathways in cancer cells. The study utilized various assays to confirm the compound's efficacy and elucidate its mechanism of action, highlighting its potential role as an anticancer agent .

Mecanismo De Acción

The mechanism by which Ethyl 6-methyl-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is similar to other benzothiophene derivatives, but its unique structural features, such as the presence of the ethyl ester group and the methyl group at the 6th position, distinguish it from other compounds in this class. Some similar compounds include:

Ethyl benzothiophene-2-carboxylate: Lacks the methyl group at the 6th position.

Ethyl 6-methylbenzothiophene-2-carboxylate: Similar structure but different substituents on the benzothiophene ring.

Actividad Biológica

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-methylbenzothiophene with ethyl chloroacetate under basic conditions. The reaction conditions often include:

- Reagents : Ethyl chloroacetate, base (e.g., sodium ethoxide)

- Solvent : Anhydrous conditions, often using organic solvents like toluene or dioxane

- Temperature : Reflux conditions for several hours

This synthetic route allows for the introduction of the ethyl ester group at the carboxylic acid position, crucial for enhancing solubility and biological activity.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating significant antibacterial activity, particularly against methicillin-resistant strains .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

2.2 Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., A549 adenocarcinomic human alveolar basal epithelial cells) demonstrated that this compound exhibited low cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable therapeutic index, making it a candidate for further development in anticancer therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other benzothiophene derivatives, it may disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Metabolic Pathways : The compound may interfere with key metabolic pathways in bacteria, although specific pathways remain to be elucidated.

4. Case Studies and Research Findings

A notable study involved the screening of a series of benzothiophene derivatives, including this compound, which led to the identification of multiple hits with varying degrees of activity against Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications at the benzothiophene core significantly influenced biological activity .

5. Conclusion

This compound shows promising biological activity, particularly as an antibacterial agent against resistant strains of bacteria. Its low cytotoxicity in mammalian cell lines further supports its potential as a therapeutic agent. Future research should focus on elucidating its mechanisms of action and exploring its efficacy in vivo.

Propiedades

IUPAC Name |

ethyl 6-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHNNNICNHLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.